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Compound of Interest

Compound Name: Pinometostat

Cat. No.: B612198 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural and molecular

interactions between Pinometostat (EPZ-5676) and its target, the histone methyltransferase

DOT1L. We will delve into the mechanism of action, binding kinetics, and the experimental

methodologies used to elucidate these interactions, providing a foundational resource for

researchers in oncology and drug development.

Introduction to DOT1L and its Role in MLL-
Rearranged Leukemia
Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase (HMT) as

it is the sole enzyme responsible for the methylation of histone H3 on lysine 79 (H3K79).[1][2]

[3] This epigenetic mark is crucial for regulating gene expression, DNA repair, and cell cycle

progression.[3][4][5] DOT1L utilizes S-adenosyl-L-methionine (SAM) as a cofactor to transfer a

methyl group to its substrate.[1][6]

In a specific subset of acute leukemias, chromosomal translocations involving the Mixed

Lineage Leukemia (MLL) gene lead to the formation of oncogenic MLL fusion proteins.[3]

These fusion proteins aberrantly recruit DOT1L to critical hematopoietic genes, such as

HOXA9 and MEIS1.[7][8][9] The resulting hypermethylation of H3K79 at these loci leads to

their overexpression, which is a key driver of leukemogenesis.[3][7] This direct and critical role

makes DOT1L a highly attractive therapeutic target for MLL-rearranged (MLL-r) leukemias.[1]
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[7] Pinometostat (EPZ-5676) is a first-in-class, potent, and highly selective small-molecule

inhibitor of DOT1L that has been investigated in clinical trials.[2][7]

Mechanism of Action: Competitive Inhibition of
DOT1L
Pinometostat functions as an S-adenosyl methionine (SAM) competitive inhibitor.[10][11] It is

designed to mimic the SAM cofactor and occupy its binding pocket within the catalytic domain

of DOT1L.[9][12] Crystallographic studies have provided a detailed view of this interaction,

revealing that Pinometostat binding not only occupies the SAM site but also induces a

significant conformational change in the enzyme.[9][12] This induced fit opens up a nearby

hydrophobic pocket, which allows for additional interactions that significantly increase the

binding affinity and residence time of the inhibitor, contributing to its high potency.[9][12] By

blocking the SAM binding site, Pinometostat prevents DOT1L from catalyzing the transfer of

methyl groups to H3K79, thereby reversing the aberrant epigenetic state and suppressing the

expression of leukemogenic genes.[13][14]

DOT1L Catalytic Cycle
Inhibition by Pinometostat

DOT1L Enzyme

DOT1L-SAM Complex

 binds

SAM
(Cofactor)

 binds

Histone H3
(Substrate)

 releases

SAH
(Product)

 releases

Methylated H3K79
(Product)

 methylates

DOT1L Enzyme

Inactive DOT1L-
Pinometostat Complex

 binds

Pinometostat

 competitively

No H3K79
Methylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.researchgate.net/publication/336480207_Final_Report_of_Phase_1_Study_of_the_DOT1L_Inhibitor_Pinometostat_EPZ-5676_in_Children_with_Relapsed_or_Refractory_MLL-r_Acute_Leukemia
https://www.benchchem.com/product/b612198?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6265654/
https://www.researchgate.net/publication/336480207_Final_Report_of_Phase_1_Study_of_the_DOT1L_Inhibitor_Pinometostat_EPZ-5676_in_Children_with_Relapsed_or_Refractory_MLL-r_Acute_Leukemia
https://www.benchchem.com/product/b612198?utm_src=pdf-body
https://www.selleckchem.com/products/epz-5676.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6912874/
https://www.tandfonline.com/doi/full/10.1080/15592294.2019.1699991
https://www.apexbt.com/epz5676.html
https://www.benchchem.com/product/b612198?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/15592294.2019.1699991
https://www.apexbt.com/epz5676.html
https://www.tandfonline.com/doi/full/10.1080/15592294.2019.1699991
https://www.apexbt.com/epz5676.html
https://www.benchchem.com/product/b612198?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Pinometostat
https://www.mycancergenome.org/content/drugs/pinometostat/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Competitive inhibition of the DOT1L catalytic cycle by Pinometostat.

Quantitative Data Presentation
The efficacy of Pinometostat has been quantified through various biochemical and cellular

assays. The following tables summarize the key binding and activity data.

Table 1: Biochemical Potency and Selectivity of Pinometostat

Parameter Value Reference(s)

Ki (Inhibition Constant) ≤80 pM [1][10][15][16]

IC50 (Cell-Free Enzymatic

Assay)
0.8 nM [12]

Selectivity vs. other HMTs >37,000-fold [2][7]

Table 2: Cellular Activity of Pinometostat in MLL-r Leukemia Cell Lines

Assay Cell Line IC50 Value Reference(s)

H3K79me2 Inhibition MV4-11 3 nM [15]

H3K79me2 Inhibition HL-60 5 nM [15]

Cell Proliferation MV4-11 3.5 nM [15]

Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon existing

findings. Below are representative protocols for key assays used to characterize the

Pinometostat-DOT1L interaction.

This protocol outlines a typical biochemical assay to measure the inhibitory potency of

Pinometostat on DOT1L enzymatic activity.
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Reagent Preparation:

Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 5 mM MgCl2, 1 mM DTT,

and 0.01% Triton X-100.

Recombinant human DOT1L enzyme is diluted to a working concentration (e.g., 2 nM) in

Assay Buffer.

The substrate, a biotinylated H3 peptide or reconstituted nucleosomes, is diluted in Assay

Buffer.

The cofactor, S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM), is prepared at a

concentration near its Km value.

Pinometostat is serially diluted in DMSO to create a 10-point concentration gradient (e.g.,

from 10 µM to 0.1 pM).

Assay Reaction:

In a 96-well plate, add 5 µL of the serially diluted Pinometostat or DMSO (vehicle control).

Add 20 µL of the diluted DOT1L enzyme solution to each well and incubate for 15 minutes

at room temperature to allow for inhibitor binding.

Initiate the methyltransferase reaction by adding a 25 µL mixture of the histone substrate

and [³H]-SAM.

Incubate the plate at 30°C for 60 minutes with gentle agitation.

Detection and Data Analysis:

Stop the reaction by adding 50 µL of 7.5 M guanidine hydrochloride.

Transfer the reaction mixture to a streptavidin-coated filter plate to capture the biotinylated

histone substrate.

Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove

unincorporated [³H]-SAM.
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Add scintillation fluid to each well and measure the incorporated radioactivity using a

microplate scintillation counter.

The data (counts per minute) is plotted against the logarithm of Pinometostat
concentration. The IC50 value is determined by fitting the data to a four-parameter logistic

equation using graphing software.

This protocol details the procedure to assess the effect of Pinometostat on H3K79 methylation

levels within cultured leukemia cells.[16]
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Figure 2: Experimental workflow for Western Blot analysis of H3K79 methylation.
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Cell Culture and Treatment:

Culture MLL-r leukemia cells (e.g., MV4-11) in appropriate media to ~80% confluency.

Treat cells with varying concentrations of Pinometostat (e.g., 0, 1, 3, 10, 30, 100 nM) for

a fixed time (e.g., 96 hours).

Histone Extraction:

Harvest cells by centrifugation and wash with ice-cold PBS.

Lyse the cells using a hypotonic lysis buffer followed by acid extraction (e.g., with 0.2 M

H2SO4).

Precipitate the histones from the supernatant using trichloroacetic acid (TCA).

Wash the histone pellet with acetone and resuspend in sterile water.

Western Blotting:

Determine protein concentration using a BCA or Bradford assay.

Denature equal amounts of histone extracts (e.g., 1-2 µg) in Laemmli buffer and separate

on a 15% SDS-PAGE gel.

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum

albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer:

anti-H3K79me2 and anti-total Histone H3 (as a loading control).

Wash the membrane three times with TBST.

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour

at room temperature.
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Wash the membrane again three times with TBST.

Detection and Analysis:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Capture the signal using a digital imaging system.

Quantify the band intensities. Normalize the H3K79me2 signal to the total Histone H3

signal for each lane to determine the relative reduction in methylation.

Structural Visualization of the DOT1L Pathway and
Inhibition
The aberrant signaling pathway in MLL-r leukemia is a prime example of epigenetic

dysregulation driving cancer. Pinometostat directly targets the enzymatic core of this pathway.
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Figure 3: Signaling pathway of DOT1L in MLL-r leukemia and the point of inhibition.
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Conclusion
The structural and functional characterization of the Pinometostat-DOT1L interaction provides

a clear example of successful structure-based drug design targeting an epigenetic regulator.

Pinometostat achieves its high potency and selectivity by binding to the SAM-cofactor pocket

of DOT1L, inducing a conformational change that enhances its affinity. This competitively

inhibits the enzyme's methyltransferase activity, leading to a reduction in H3K79 methylation,

suppression of oncogenic gene expression, and selective killing of MLL-rearranged leukemia

cells.[2][7] The detailed understanding of this binding mode, supported by robust quantitative

data and well-defined experimental protocols, serves as a vital foundation for the ongoing

development of epigenetic therapies and strategies to overcome potential resistance.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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